

Potential mechanism of action of 7-Methoxyquinazoline

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Compound of Interest

Compound Name: 7-Methoxyquinazoline

Cat. No.: B158907

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An In-Depth Technical Guide on the Potential Mechanisms of Action of **7-Methoxyquinazoline** Derivatives

Introduction

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been extensively explored as therapeutic agents, particularly in oncology. The introduction of a methoxy group at the 7-position of the quinazoline ring is a common feature in many potent kinase inhibitors and other targeted agents, often contributing to enhanced potency and favorable pharmacokinetic properties.^[1] This technical guide delineates the diverse potential mechanisms of action of **7-methoxyquinazoline** derivatives, focusing on their roles as inhibitors of key signaling pathways implicated in cancer and other diseases. The specific biological activity of a **7-methoxyquinazoline** derivative is not inherent to the core structure itself but is dictated by the nature and position of other substituents on the quinazoline ring. This guide will explore several distinct mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

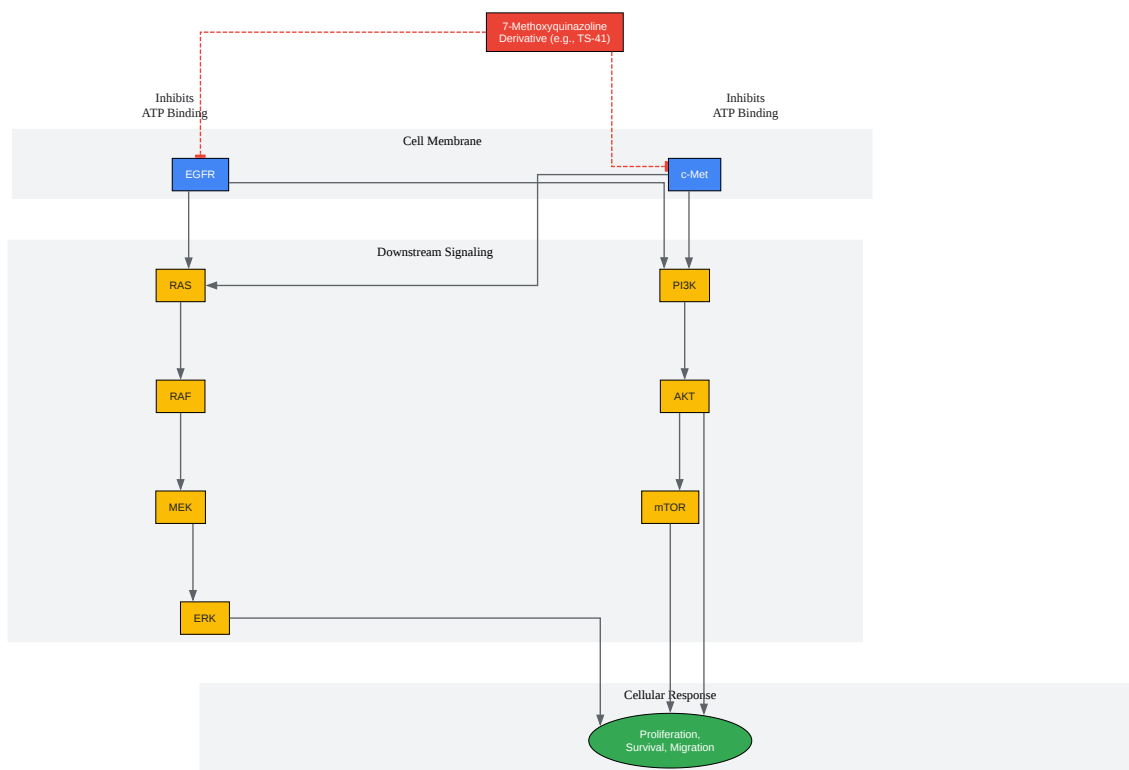
Mechanism 1: Dual Inhibition of EGFR and c-Met Kinases

A significant class of **7-methoxyquinazoline** derivatives has been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the c-mesenchymal-epithelial transition

factor (c-Met) receptor tyrosine kinases. In non-small cell lung cancer (NSCLC), aberrant c-Met expression is a known driver of resistance to EGFR tyrosine kinase inhibitors (EGFR-TKIs).[2] Therefore, dual inhibition presents a promising strategy to overcome this resistance.

Signaling Pathway

EGFR and c-Met are key drivers of cell proliferation, survival, and migration. Upon ligand binding, these receptors dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Dual-inhibitor **7-methoxyquinazoline** derivatives are designed to bind to the ATP-binding pocket of both EGFR and c-Met, preventing their phosphorylation and subsequent signal transduction.



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Caption: EGFR/c-Met signaling pathway and point of inhibition.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The inhibitory potential of these derivatives is quantified by their IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

Compound	Target Kinase	IC ₅₀ (nM)	Reference
TS-41	EGFRL858R	68.1	[2]
c-Met	0.26	[2]	

Experimental Protocol: In Vitro Kinase Assay (Generic)

This protocol outlines a typical method for measuring the ability of a **7-methoxyquinazoline** derivative to inhibit the enzymatic activity of a purified kinase like EGFR or c-Met.[\[1\]](#)

- Reagents and Materials:
 - Purified recombinant human EGFR or c-Met kinase.
 - Specific peptide substrate for the kinase.
 - ATP (Adenosine triphosphate).
 - Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
 - Test compound (**7-methoxyquinazoline** derivative) dissolved in DMSO.
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
 - 384-well microplates.
- Procedure:
 1. Prepare serial dilutions of the test compound in DMSO, and then dilute further in the kinase assay buffer.
 2. Add the kinase and the specific peptide substrate to the wells of the microplate.

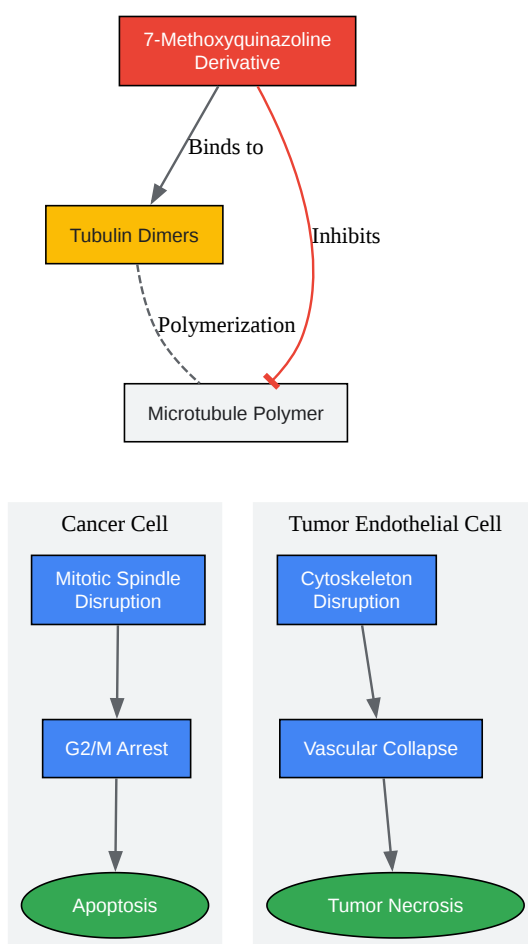
3. Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
4. Initiate the kinase reaction by adding ATP to all wells.
5. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
6. Stop the reaction and quantify the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.
7. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
8. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism 2: Tubulin Polymerization Inhibition and Vascular Disruption

Certain complex derivatives incorporating a **7-methoxyquinazoline** moiety, such as 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have been identified as potent antitumor agents that function as tubulin-binding tumor-vascular disrupting agents (tumor-VDAs).[3] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target and destroy the established vasculature of tumors.

Proposed Mechanism of Action

These compounds bind to tubulin, the protein subunit of microtubules. This interaction disrupts microtubule dynamics, leading to the inhibition of mitotic spindle formation and arresting cancer cells in the G2/M phase of the cell cycle. This ultimately induces apoptosis. Furthermore, the disruption of the microtubule cytoskeleton in endothelial cells lining the tumor blood vessels leads to rapid vascular collapse, causing extensive tumor necrosis.[3]



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Caption: Mechanism of tubulin-binding vascular disrupting agents.

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of these compounds is often evaluated across a panel of human tumor cell lines, with GI50 values representing the concentration required to inhibit cell growth by 50%.

Compound	Activity	Value	Cell Lines	Reference
Compound 2*	GI50	Low to sub-nanomolar (10-10 M)	NCI-60 Panel	[3]

*Compound 2: 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol describes a common method for evaluating the cytotoxic potential of a compound against cancer cell lines.^{[4][5]}

- Reagents and Materials:
 - Human cancer cell lines (e.g., HCT116, HepG2).
 - Complete cell culture medium (e.g., DMEM with 10% FBS).
 - Test compound dissolved in DMSO.
 - Trichloroacetic acid (TCA), cold.
 - Sulforhodamine B (SRB) solution.
 - Tris base solution.
 - 96-well microplates.
- Procedure:
 1. Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
 2. Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
 3. After incubation, fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.
 4. Wash the plates five times with slow-running tap water and allow them to air dry.
 5. Stain the fixed cells by adding SRB solution to each well and incubating at room temperature for 10 minutes.

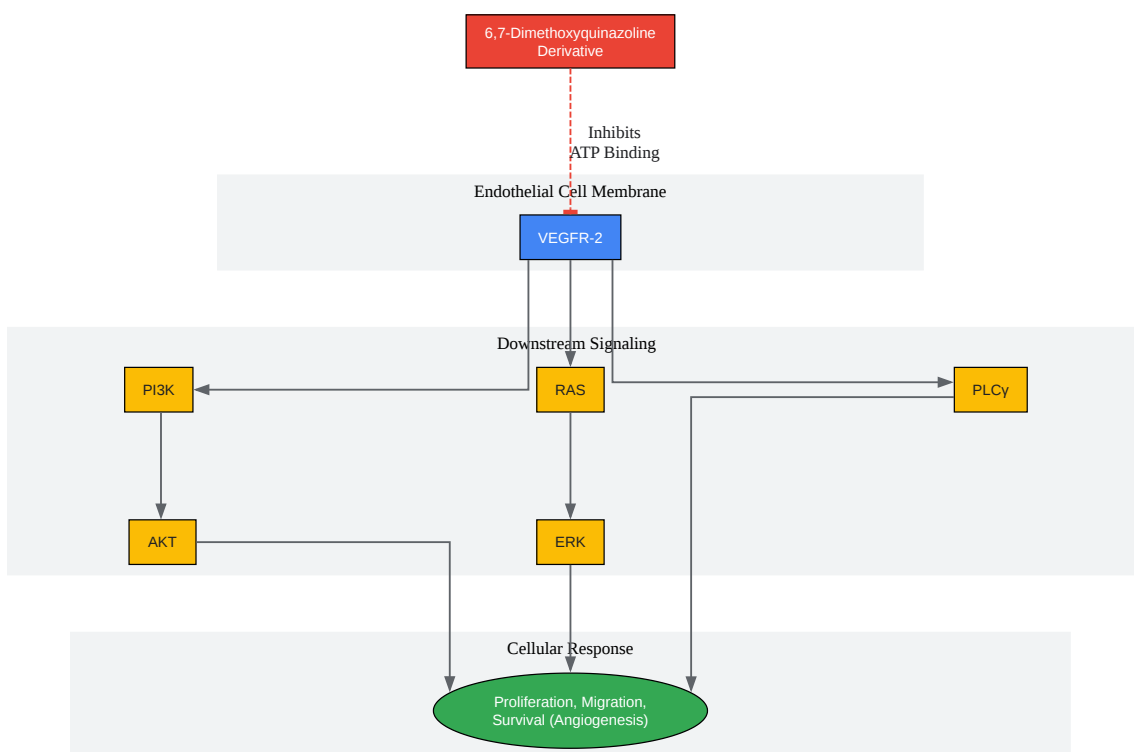
6. Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
7. Solubilize the bound stain by adding Tris base solution to each well.
8. Measure the absorbance at 510 nm using a microplate reader.
9. Calculate the percentage of cell growth inhibition and determine the IC₅₀/GI₅₀ value.

Mechanism 3: VEGFR-2 Kinase Inhibition

Derivatives with methoxy groups at both the 6 and 7 positions of the quinazoline ring have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.^{[6][7]} While these are technically 6,7-dimethoxyquinazoline derivatives, they represent a significant and closely related class of compounds.

Signaling Pathway

The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization, autophosphorylation, and the activation of downstream pathways that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen. 6,7-dimethoxyquinazoline derivatives inhibit this process by blocking the ATP-binding site of the VEGFR-2 kinase domain.



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Caption: VEGF/VEGFR-2 signaling pathway and point of inhibition.

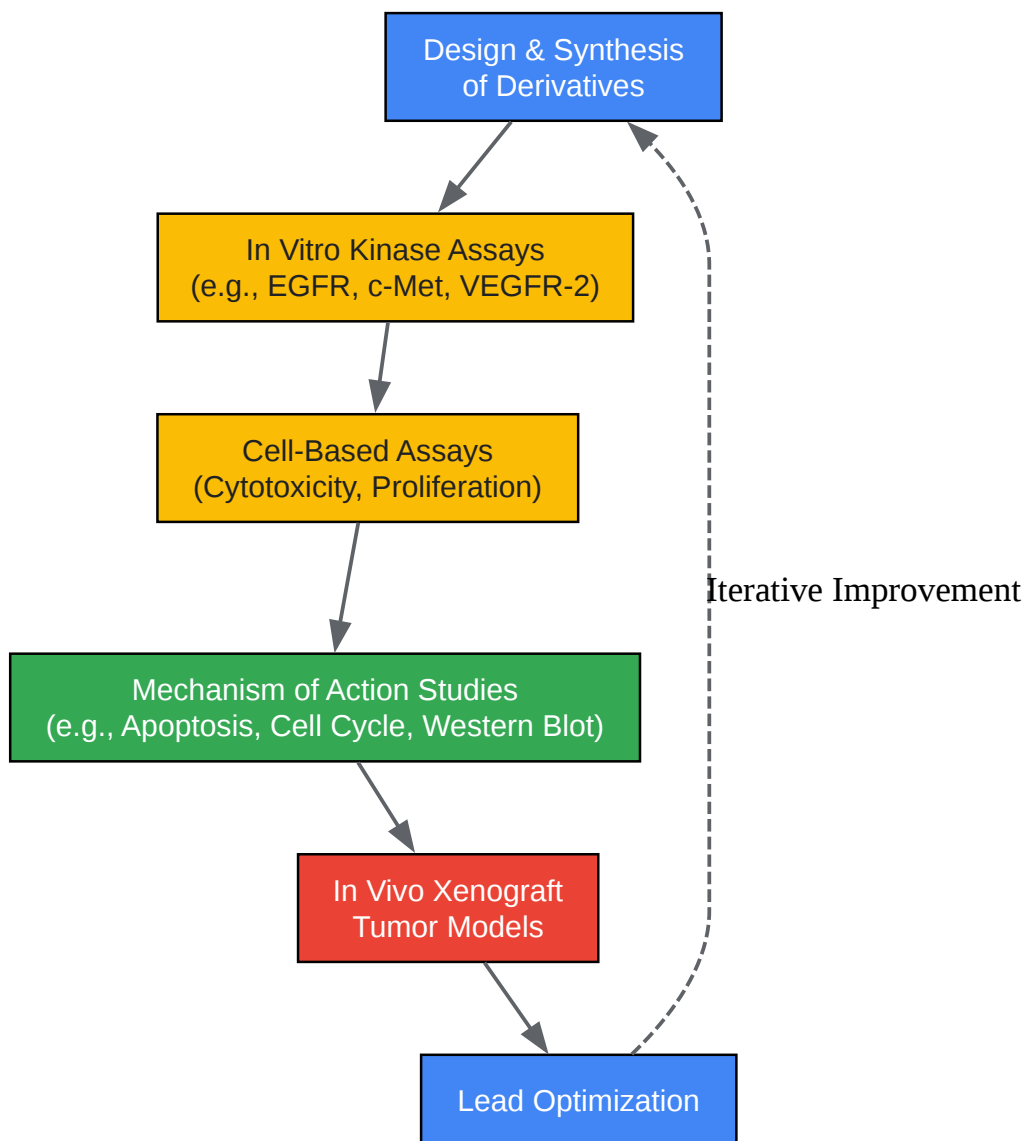
Quantitative Data: VEGFR-2 Inhibitory Activity

Compound	Target Kinase	IC50 (μM)	Reference
Compound 14b*	VEGFR-2	0.016	[6]

*Compound 14b is a specific 6,7-dimethoxy-4-anilinoquinazoline derivative bearing a diarylamide moiety.

General Experimental Workflow for Inhibitor Characterization

The discovery and development of novel **7-methoxyquinazoline** derivatives follow a logical progression from initial design and synthesis to preclinical evaluation.



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Caption: General workflow for the characterization of novel inhibitors.

Conclusion

The **7-methoxyquinazoline** core is a versatile and valuable scaffold in modern drug discovery. Its derivatives do not possess a single mechanism of action but are rather tailored to inhibit specific biological targets through the strategic placement of various functional groups. The

examples highlighted in this guide—dual EGFR/c-Met kinase inhibitors, tubulin-binding vascular-disrupting agents, and VEGFR-2 inhibitors—demonstrate the remarkable adaptability of this chemical structure. The potent and specific activities achieved by these derivatives underscore the continued importance of the **7-methoxyquinazoline** scaffold in the development of novel targeted therapies, particularly for the treatment of cancer. Further research into the structure-activity relationships of this class of compounds holds significant promise for generating next-generation therapeutic agents.

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